

An In-depth Technical Guide to N-Formylglycine (For-Gly-OH)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fa-Gly-OH

Cat. No.: B1214423

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of N-Formylglycine (For-Gly-OH), a molecule of significant interest in biochemical research. The document elucidates the chemical structure, properties, and synthesis of N-Formylglycine. A primary focus is placed on the biological significance of the closely related α -formylglycine (fGly), a post-translationally modified residue critical for the function of sulfatase enzymes. Detailed experimental protocols for key assays and visualizations of the enzymatic pathways involved in fGly generation are provided to support researchers, scientists, and drug development professionals in their understanding and application of this unique biochemical entity.

Introduction to N-Formylglycine

N-Formylglycine, systematically named 2-formamidoacetic acid, is an N-acylglycine that results from the formal condensation of the amino group of glycine with formic acid^{[1][2]}. While it exists as an endogenous metabolite, its significance in the scientific literature is often linked to the broader context of formylglycine-generating enzymes (FGEs) and the post-translational modification of proteins^{[3][4]}. This guide will address the fundamental chemistry of N-Formylglycine and delve into the critical biological role of its isomer, α -formylglycine, which is enzymatically generated from cysteine or serine residues within proteins^{[4][5]}.

Chemical Structure and Properties

N-Formylglycine is a simple dipeptide derivative with a well-defined chemical structure and set of properties^[1].

Chemical Identifiers and Molecular Formula

Property	Value	Source
Molecular Formula	C3H5NO3	[2] [3]
Molecular Weight	103.08 g/mol	[2] [3]
IUPAC Name	2-formamidoacetic acid	[2] [6]
CAS Number	2491-15-8	[1] [2]
ChEBI ID	21717	[2]
PubChem CID	75606	[2]
SMILES	C(C(=O)O)NC=O	[2]
InChI Key	UGJBHEZMOKVTIM- UHFFFAOYSA-N	[2]

Physicochemical Properties

Property	Value	Source
Physical Form	White solid	[1]
Melting Point	149-151 °C	
Purity	≥98.0% (commercially available)	
Storage Temperature	2-8°C	
Solubility	Soluble in DMSO (up to 250 mg/mL with sonication)	[3]

Synthesis of N-Formylglycine

A straightforward synthetic protocol for N-Formylglycine involves the reaction of glycine with a formylating agent. A common laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis from Formic Acid and Glycine

This protocol is based on a general procedure for the formylation of amino acids[1].

Materials:

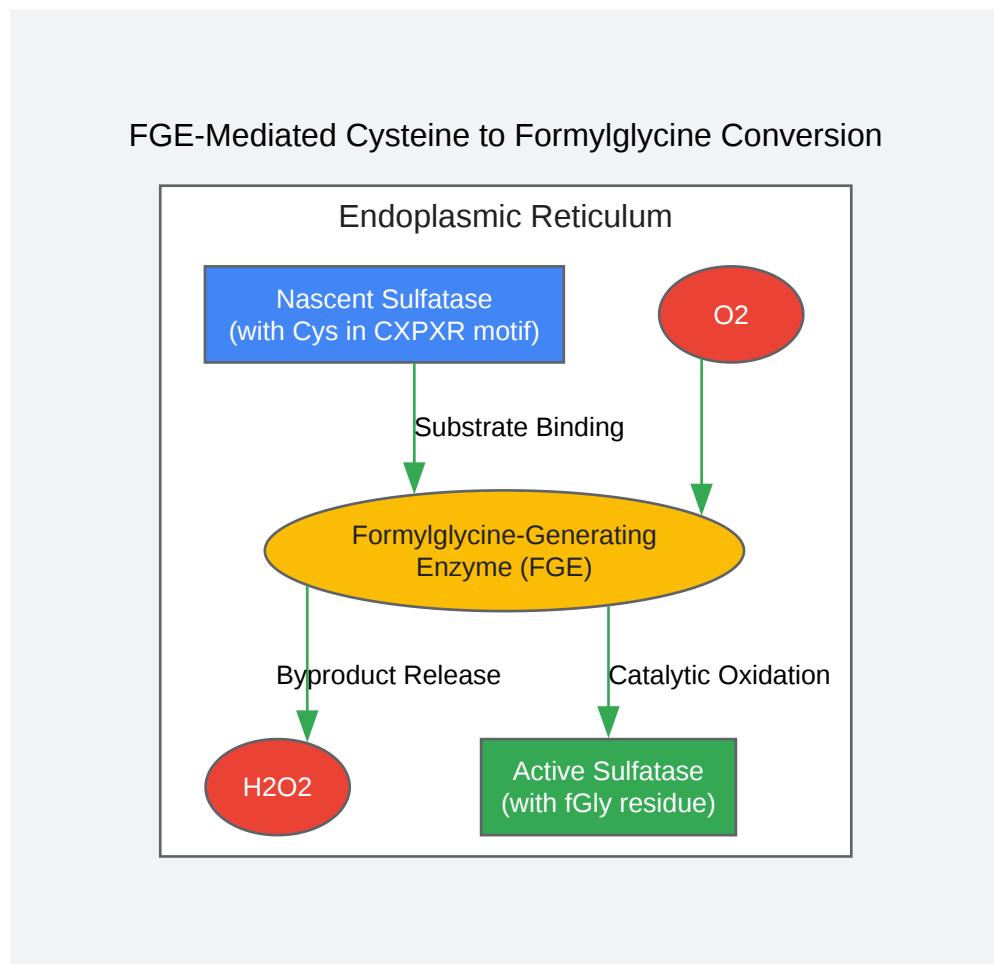
- Formic acid
- Acetic anhydride
- Glycine
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, combine formic acid (e.g., 140 mL, 3.71 mol) and acetic anhydride (e.g., 47 mL, 0.50 mol) with stirring.
- Maintain the temperature of the mixture at 45 °C for 1 hour. This step generates a mixed anhydride which is a more reactive formylating agent.
- Add glycine (e.g., 0.05 mol) to the reaction mixture.
- Continue stirring at room temperature for 24 hours.
- After the reaction is complete, remove the solvent and any volatile byproducts by evaporation under reduced pressure (e.g., using a rotary evaporator) to yield the N-Formylglycine product.

Biological Significance: The Role of $\text{C}\alpha$ -Formylglycine and FGE

The primary biological importance of the formylglycine moiety lies in the post-translational modification of sulfatase enzymes[4][5]. In this context, it is a specific cysteine (or in some cases, serine) residue within the sulfatase polypeptide chain that is converted to $\text{C}\alpha$ -

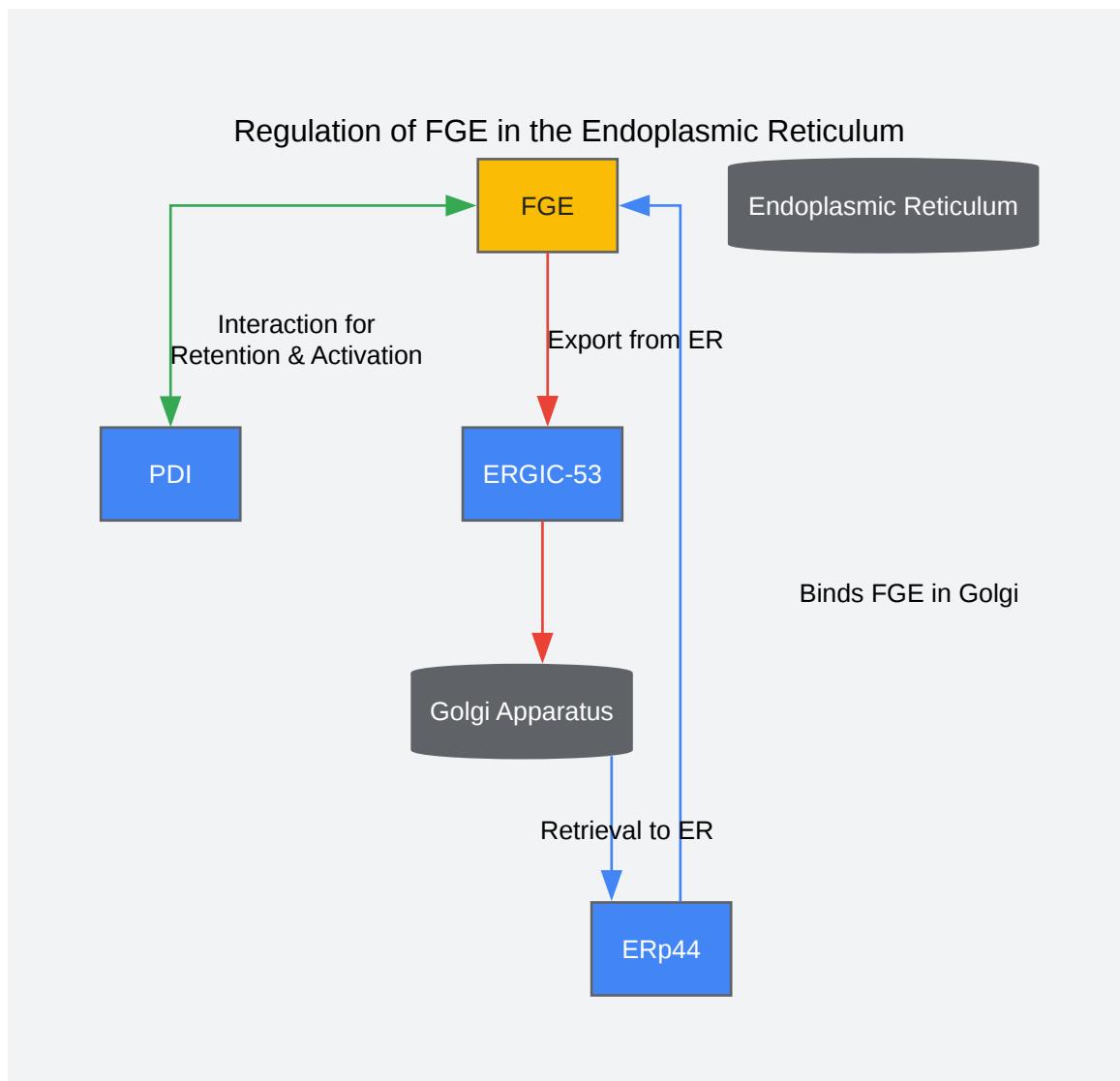

formylglycine (fGly)[4][5]. This fGly residue is a catalytically essential component of the enzyme's active site[4][5].

Formylglycine-Generating Enzyme (FGE)

The conversion of the specific cysteine residue is catalyzed by the formylglycine-generating enzyme (FGE)[4][7][8]. FGE recognizes a consensus sequence, typically CXPXR, within the nascent sulfatase polypeptide in the endoplasmic reticulum[5][9][10]. The enzyme then catalyzes the oxidation of the cysteine thiol group to an aldehyde, thus forming the fGly residue[10]. This modification is crucial for the catalytic activity of all type I sulfatases[4][5][8]. In humans, dysfunction of FGE leads to multiple sulfatase deficiency, a severe metabolic disorder[8].

FGE-Mediated Cysteine Oxidation Pathway

The following diagram illustrates the workflow of FGE in modifying a target protein containing the aldehyde tag consensus sequence.



[Click to download full resolution via product page](#)

Caption: Workflow of FGE converting a cysteine to a formylglycine residue.

Regulation of FGE Activity

The activity and localization of FGE are tightly regulated within the cell. FGE resides primarily in the endoplasmic reticulum (ER), where it acts on newly synthesized sulfatases. Its retention in the ER is mediated by interactions with other proteins, such as ERp44 and PDI, rather than a canonical ER retention signal^{[5][11]}.

[Click to download full resolution via product page](#)

Caption: Key protein interactions regulating FGE localization and activity.

Experimental Protocols for FGE Activity

The unique enzymatic activity of FGE has been harnessed for biotechnological applications, particularly for site-specific protein modification, often referred to as "aldehyde tagging"[\[9\]](#)[\[12\]](#)[\[13\]](#).

In Vitro Conversion of Cysteine to Formylglycine

This protocol describes the general steps for the in vitro enzymatic conversion of a cysteine in an aldehyde-tagged protein to formylglycine using purified FGE. Recent studies have shown

that FGE is a copper-dependent enzyme, and its activity is significantly enhanced by the presence of copper[10][14].

Materials:

- Purified aldehyde-tagged protein substrate
- Purified recombinant FGE
- Reaction buffer (e.g., triethanolamine-based buffer)
- Copper(II) sulfate solution
- Reducing agent (e.g., DTT or TCEP)

Procedure:

- FGE Activation: Pre-incubate the purified FGE with a solution of copper(II) sulfate. The copper is essential for the catalytic activity[10][14].
- Reaction Setup: In a microcentrifuge tube, combine the aldehyde-tagged protein substrate, the activated FGE, and the reaction buffer.
- Initiate Reaction: Add a reducing agent to the mixture.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) with gentle agitation for a specified period (e.g., 1-4 hours).
- Quenching and Analysis: The reaction can be stopped by the addition of an acid or by denaturation. The conversion efficiency of cysteine to formylglycine can be analyzed by mass spectrometry[12].

Mass Spectrometry Analysis of Formylglycine Conversion

Procedure:

- Sample Preparation: The protein sample from the in vitro reaction is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
- Alkylation: To differentiate between converted (fGly) and unconverted (cysteine) peptides, the cysteine residues can be alkylated with reagents like iodoacetamide or N-ethylmaleimide[10].
- LC-MS/MS Analysis: The digested peptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS).
- Data Analysis: The mass spectra are analyzed to identify and quantify the peptides containing the aldehyde tag sequence. The presence of a peptide with the mass corresponding to the fGly modification and the absence or reduction of the peptide with the alkylated cysteine indicates successful conversion. It is important to note that the formylglycine can exist in equilibrium with its hydrated gem-diol form, which will have a different mass, and both species should be considered in the analysis[12].

Conclusion

N-Formylglycine is a chemically simple molecule, but its biological relevance, particularly through the enzymatic formation of Ca-formylglycine, is profound. The post-translational modification of sulfatases by FGE is a critical process for the catalytic function of these enzymes. The understanding of FGE's mechanism and the development of related biotechnological tools for "aldehyde tagging" have opened new avenues for site-specific protein engineering and the development of novel bioconjugates. This guide provides a foundational understanding of the structure, synthesis, and biological context of N-Formylglycine to aid researchers in this dynamic field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Formylglycine | 2491-15-8 [chemicalbook.com]

- 2. Formylglycine | C3H5NO3 | CID 75606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formylglycine, a post-translationally generated residue with unique catalytic capabilities and biotechnology applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formylglycine, a Post-Translationally Generated Residue with Unique Catalytic Capabilities and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. The non-catalytic N-terminal extension of formylglycine-generating enzyme is required for its biological activity and retention in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Leveraging Formylglycine-Generating Enzyme for Production of Site-Specifically Modified Bioconjugates | Springer Nature Experiments [experiments.springernature.com]
- 10. Reconstitution of Formylglycine-generating Enzyme with Copper(II) for Aldehyde Tag Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formylglycine-generating enzymes for site-specific bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Reconstitution of Formylglycine-Generating Enzymes Requires Copper(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Formylglycine (For-Gly-OH)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214423#what-is-the-structure-of-fa-gly-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com